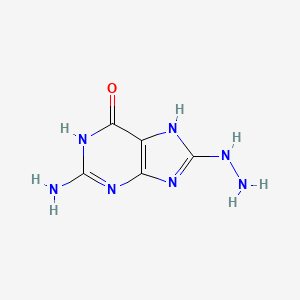

2-Amino-8-hydrazinyl-1H-purin-6(7H)-one

Description

Structure

3D Structure

Properties

CAS No. |

117086-97-2 |

|---|---|

Molecular Formula |

C5H7N7O |

Molecular Weight |

181.159 |

IUPAC Name |

2-amino-8-hydrazinyl-3,7-dihydropurin-6-one |

InChI |

InChI=1S/C5H7N7O/c6-4-9-2-1(3(13)11-4)8-5(10-2)12-7/h7H2,(H5,6,8,9,10,11,12,13) |

InChI Key |

TXGWTBFCLADKKR-UHFFFAOYSA-N |

SMILES |

C12=C(NC(=NC1=O)N)N=C(N2)NN |

Synonyms |

1H-Purine-6,8-dione,2-amino-7,9-dihydro-,8-hydrazone(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 8 Hydrazinyl 1h Purin 6 7h One and Its Analogs

Strategies for Purine (B94841) Ring System Construction

The formation of the bicyclic purine core is a critical step in the synthesis of 2-Amino-8-hydrazinyl-1H-purin-6(7H)-one and its analogs. The most prevalent and versatile method for this is the Traube purine synthesis, which involves the construction of the imidazole ring onto a pre-existing pyrimidine (B1678525) scaffold.

Cyclization Approaches to the Purine Core from Precursors

The Traube purine synthesis is a classic and widely adopted method for the preparation of purine derivatives. nih.govresearchgate.netchemistry-online.com This approach typically starts with a substituted pyrimidine, specifically a 4,5-diaminopyrimidine. The key transformation is the cyclization of this precursor with a one-carbon synthon to form the fused imidazole ring, thus completing the purine structure.

A common precursor for the synthesis of guanine (B1146940) analogs like this compound is 2,4,5-triamino-6-hydroxypyrimidine. This intermediate can be prepared through the catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. google.com The subsequent cyclization of 2,4,5-triamino-6-hydroxypyrimidine with a suitable one-carbon source, such as formic acid or its derivatives, leads to the formation of the purine ring system. scribd.com The choice of the cyclizing agent is crucial as it can also introduce a substituent at the 8-position of the purine.

Utilization of Diaminomaleonitrile, Urea, Imidazole, and Pyrimidine Derivatives in Purine Synthesis

While the Traube synthesis from pyrimidine derivatives is a major route, other precursors have also been explored for constructing the purine scaffold. Diaminomaleonitrile (DAMN) serves as a versatile starting material for the synthesis of various heterocyclic compounds, including purines. Its ability to provide the necessary carbon and nitrogen atoms makes it a valuable precursor in prebiotic and synthetic chemistry.

Imidazole derivatives can also be used as starting materials, where the pyrimidine ring is constructed onto the imidazole core. This approach is less common for the synthesis of guanine analogs but represents an alternative strategy. Similarly, urea and its derivatives can be employed as sources of the C2 and N1/N3 atoms of the pyrimidine ring in certain synthetic routes.

Introduction of Hydrazinyl and Amino Substituents onto the Purine Scaffold

Once the purine core is established, the next critical phase is the introduction of the specific amino and hydrazinyl groups at the desired positions. This often involves the use of a pre-functionalized purine that allows for selective substitution reactions.

Direct Hydrazinolysis Reactions for 6-Hydrazinyl Purines

The introduction of a hydrazinyl group at the 6-position of the purine ring is a well-established procedure. This is typically achieved through the direct hydrazinolysis of a 6-chloropurine derivative. jchps.com The reaction of 6-chloropurines with hydrazine (B178648) hydrate, often in a suitable solvent like ethanol, results in the nucleophilic displacement of the chlorine atom by the hydrazinyl group, yielding the corresponding 6-hydrazinylpurine. jchps.com

For the synthesis of this compound, a similar strategy can be envisioned for the 8-position. This would necessitate the preparation of an 8-haloguanine derivative, such as 8-bromoguanine. The subsequent reaction of this 8-halopurine with hydrazine would be the key step to introduce the hydrazinyl moiety at the desired position. The synthesis of 8-oxoguanines, which are structurally related to the target molecule, often proceeds through the hydrolysis of 8-halopurines, indicating that the 8-position is susceptible to nucleophilic attack. mdpi.com

Amination Reactions on the Purine Nucleus

The amino group at the 2-position of the target molecule is typically incorporated from the starting pyrimidine precursor, such as 2,4,5-triamino-6-hydroxypyrimidine. However, methods for the direct amination of the purine ring have also been developed. These reactions, which can proceed through various mechanisms including radical oxidative coupling or Minisci-type reactions, allow for the direct installation of amino groups onto the purine core. nih.govacs.org While not the primary route for introducing the 2-amino group in this specific synthesis, these methods offer alternative strategies for the preparation of various aminopurine analogs.

Direct C-H amidation of purine bases has been reported, providing a metal-free and operationally simple method to install primary, secondary, and tertiary amides at the C8 position. hw.ac.uk This highlights the reactivity of the C8-H bond and suggests the feasibility of introducing nitrogen-containing substituents at this position through direct functionalization.

Multi-Component Reaction Approaches in Hydrazinyl Purine Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like hydrazinyl purines. These reactions involve the combination of three or more starting materials in a single synthetic operation to form a product that contains substantial portions of all the reactants.

While specific multi-component reactions leading directly to this compound are not extensively documented, the principles of MCRs can be applied to the synthesis of its precursors. For instance, a multi-component reaction could be designed to assemble the substituted pyrimidine core in a one-pot fashion. Such a reaction might involve an amine, a dicarbonyl compound, and a source of the C2 atom, leading to a highly functionalized pyrimidine that can then be further elaborated to the final purine product.

The development of novel MCRs for the synthesis of purine and pyrimidine derivatives is an active area of research, driven by the demand for efficient and sustainable synthetic methods in drug discovery. nova.edu

Green Chemistry Considerations in the Synthesis of Purine Derivatives

The synthesis of purine derivatives, a critical task in medicinal chemistry due to their wide range of biological activities, is increasingly being scrutinized through the lens of green chemistry. researchgate.net Traditional synthetic routes often involve hazardous reagents, harsh reaction conditions, and the generation of significant amounts of waste. Consequently, the development of more sustainable and environmentally benign methodologies is a key focus of modern chemical research. This section explores several green chemistry approaches that are being applied to the synthesis of purine derivatives, aiming to reduce the environmental impact while improving efficiency.

Key green chemistry principles applicable to purine synthesis include the use of alternative energy sources like microwave irradiation, the employment of eco-friendly solvents such as water, the development of solvent-free reaction conditions, and the design of multicomponent reactions that enhance atom economy. researchgate.netnih.gov These strategies not only contribute to a safer environment but also often lead to improved reaction yields and reduced reaction times. nih.goveurekaselect.com

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. nih.goveurekaselect.comresearchgate.net By directly heating the reaction mixture, microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher product yields and purities. nih.govresearchgate.net This technique has been successfully applied to various steps in the synthesis of purine analogs, including ring closure reactions, which can be sluggish under traditional heating. researchgate.net

For instance, the synthesis of 8-substituted xanthine derivatives, which are structurally related to the target compound, has been shown to be significantly more efficient under microwave irradiation compared to conventional heating. The application of microwaves can overcome the challenges associated with poor mixing and heat transfer, leading to improved yields and enabling the synthesis of previously inaccessible compounds.

Interactive Data Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for a Hypothetical Purine Analog

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Source |

| Reaction Time | 8-12 hours | 10-30 minutes | researchgate.netjchps.com |

| Temperature | Reflux | 120-150 °C | researchgate.netjchps.com |

| Solvent | Ethanol, DMF | Ethanol, Water | researchgate.netjchps.com |

| Yield | Moderate | High to Excellent | nih.govresearchgate.net |

| Energy Consumption | High | Low | ijrpr.com |

| Waste Generation | Moderate | Low | nih.gov |

Multicomponent reactions (MCRs) are highly valued in green chemistry as they combine three or more reactants in a single step to form a complex product, thereby incorporating most of the atoms from the starting materials into the final product. researchgate.net This approach significantly improves atom economy and reduces the number of synthetic steps, leading to less waste and lower energy consumption. When conducted in environmentally benign solvents like water, the green credentials of MCRs are further enhanced. mdpi.com

The synthesis of purine and pyrimidine derivatives has been successfully achieved through MCRs, highlighting the potential of this strategy for the sustainable production of these important heterocyclic compounds. researchgate.net Research has demonstrated the feasibility of catalyst-free, three-component reactions in water for the synthesis of related nitrogen-containing heterocycles, achieving good to excellent yields. researchgate.net

Eliminating the use of organic solvents is a primary goal of green chemistry, as solvents contribute significantly to chemical waste and environmental pollution. Solvent-free synthesis, often facilitated by techniques such as grinding or heating neat reactants, offers a clean and efficient alternative. This approach can lead to shorter reaction times, simpler work-up procedures, and reduced environmental impact.

While specific examples of solvent-free synthesis for 8-hydrazinyl purine derivatives are not extensively documented, the successful application of this methodology to other nitrogen-containing heterocycles suggests its potential applicability. eurekaselect.com For example, the base-catalyzed trimerization of N-cyanomethylazoles under solvent-free conditions has been shown to produce pyrimidine derivatives in good yields. eurekaselect.com

To quantify the environmental performance of chemical processes, several green chemistry metrics have been developed. These metrics, such as Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI), provide a framework for evaluating and comparing the sustainability of different synthetic routes. nih.govresearchgate.netacsgcipr.orgmdpi.comethz.ch

Atom Economy , developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product.

E-Factor , introduced by Roger Sheldon, quantifies the amount of waste generated per unit of product. A lower E-Factor indicates a greener process.

Process Mass Intensity (PMI) is a metric that considers the total mass of materials (reactants, solvents, reagents, and process water) used to produce a certain mass of the final product.

The application of these metrics to the synthesis of purine derivatives can guide chemists in designing more sustainable processes by identifying areas for improvement, such as reducing solvent use, minimizing waste, and maximizing the incorporation of starting materials into the final product.

Interactive Data Table 2: Ideal vs. Typical Green Chemistry Metric Values in Pharmaceutical Synthesis

| Metric | Ideal Value | Fine Chemicals/Pharmaceuticals (Typical) | Source |

| Atom Economy | 100% | Often < 50% | researchgate.net |

| E-Factor | 0 | 5 - >100 | nih.gov |

| Process Mass Intensity (PMI) | 1 | 25 - 200+ | nih.gov |

By embracing the principles of green chemistry and utilizing innovative synthetic methodologies, the chemical community can continue to develop vital purine-based compounds like this compound while minimizing the impact on the environment.

Chemical Reactivity and Transformation Studies of 2 Amino 8 Hydrazinyl 1h Purin 6 7h One

Reactions Involving the Hydrazinyl Moiety

The hydrazinyl group at the C8 position of the purine (B94841) ring is a key site for chemical transformations, readily undergoing reactions to form new carbon-nitrogen and nitrogen-nitrogen bonds.

Condensation Reactions with Aldehydes and Ketones

The reaction of hydrazines with aldehydes and ketones to form hydrazones is a well-established chemical transformation. wikipedia.org In the case of 2-Amino-8-hydrazinyl-1H-purin-6(7H)-one, the hydrazinyl moiety readily condenses with a variety of aromatic and heterocyclic aldehydes. researchgate.netresearchgate.net This reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol, and may be conducted at room temperature or with heating. nih.gov The resulting arylidene-hydrazinyl derivatives are of significant interest in medicinal chemistry.

The general scheme for the condensation reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the hydrazone. The presence of a phosphate (B84403) group at the ortho-position of an aromatic aldehyde can increase the reaction rate by acting as an intramolecular general acid catalyst. nih.gov

| Aldehyde/Ketone | Reaction Conditions | Resulting Hydrazone Derivative | Reference |

| Aromatic Aldehydes | Methanol or Ethanol, Room Temperature or Heating | 2-Amino-8-(2-arylidenehydrazinyl)-1H-purin-6(7H)-one | researchgate.netnih.gov |

| Substituted 3-formyl chromones | Not specified | Aldehyde hydrazones | researchgate.net |

| 1-phenyl-3-aryl-4-formylpyrazoles | Not specified | Aldehyde hydrazones | researchgate.net |

| 2,3-dihydroxybenzaldehyde | Methanol or Ethanol, Room Temperature | (E)-N'-(2,3-dihydroxybenzylidene)nicotinohydrazide | nih.gov |

| 2,4-dihydroxybenzaldehyde | Methanol or Ethanol, Room Temperature | (E)-N'-(2,4-dihydroxybenzylidene)nicotinohydrazide | nih.gov |

Formation of Fused Heterocyclic Systems (e.g., Triazolo[3,4-i]purines)

The hydrazinyl group serves as a key building block for the synthesis of fused heterocyclic systems, most notably triazolo[3,4-i]purines. These tricyclic structures are formed through intramolecular cyclization reactions of appropriately substituted 8-hydrazinylpurine derivatives. For instance, N⁶ derivatives of 8-azapurine (B62227) can be synthesized from amino pyrimidines via diazotization, followed by cyclization to form triazolopyrimidines. nih.gov

The synthesis of these fused systems often involves the initial formation of a hydrazone, which then undergoes cyclization. This strategy has been employed to create a variety of substituted triazolopurines, which are of interest for their potential biological activities.

Reactivity of the Purine Nucleus

The purine ring system of this compound is also amenable to a range of chemical modifications, including nucleophilic and electrophilic substitution reactions, as well as derivatization at various key positions.

Nucleophilic and Electrophilic Substitution Patterns

The C8 position of guanine (B1146940) is known to be susceptible to attack by electrophilic species, particularly after bioactivation of aromatic amines. nih.govnih.gov While the C8 position itself is weakly nucleophilic, it has been proposed that electrophilic substitution can occur at the N7 position, followed by rearrangement to the C8 adduct. nih.govnih.gov In contrast, vicarious nucleophilic substitution (VNS) provides a method for the nucleophilic replacement of hydrogen in electrophilic aromatic and heteroaromatic systems. organic-chemistry.org This reaction involves the use of a carbanion bearing a leaving group at the nucleophilic center. organic-chemistry.org

Derivatization at Key Positions of the Purine Ring System

Beyond the C8 position, other sites on the purine nucleus of guanine derivatives can be functionalized. The N7 position is a primary site of alkylation by many electrophiles. nih.gov The resulting N7-guanine adducts are often chemically unstable and can undergo further reactions such as depurination or ring-opening. nih.gov

Derivatization at the N9 position of guanine is also a common strategy in the development of new analogs. researchgate.net Synthetic routes to N9-substituted 8-oxoguanines have been developed, often involving the hydrolysis of 8-halopurines. researchgate.net Additionally, N²-alkyl analogues of 8-oxo-7,8-dihydro-2'-deoxyguanosine have been synthesized via reductive amination. nih.gov

Structural Modifications and Analog Development Strategies

A variety of structural modifications and analog development strategies have been employed to create novel derivatives of this compound and related guanine compounds. These strategies often focus on introducing substituents at the C8 position to explore structure-activity relationships. nih.govnih.gov

The introduction of bulky substituents, such as indolyl groups, at the C8 position has been investigated for its potential to enhance selectivity for specific biological targets. nih.gov Furthermore, the synthesis of 8-substituted guanosine (B1672433) and 2'-deoxyguanosine (B1662781) derivatives has been pursued to develop compounds with potential therapeutic applications. nih.gov The structural requirements for the immunostimulatory activity of guanosine analogs often involve specific substitution patterns at the N7 and C8 positions of the purine ring. nih.gov For instance, when a nitrogen atom is present at the 7-position, the 8-position typically needs to be oxidized for the compound to be immunostimulatory. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques in Purine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of purine (B94841) derivatives in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

For hydrazinyl-purine derivatives, ¹H NMR spectra are expected to show distinct signals corresponding to the protons of the purine core, the amino group, and the hydrazinyl moiety. For instance, in related 9-aryl-6-hydrazinyl-9H-purin-2-amine compounds, the amino protons (NH₂) typically appear as a broad singlet, while the protons of the hydrazinyl group (NH-NH₂) also produce characteristic signals. The proton on the C8 position of the purine ring is notably absent, confirming the substitution at this position.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. The chemical shifts of the carbon atoms in the purine ring are indicative of their electronic environment and the nature of the substituents. The carbonyl carbon (C6) is expected to resonate at a downfield chemical shift, characteristic of its functionality.

Table 1: Representative ¹H NMR Spectral Data for a Hydrazinyl-Purine Scaffold

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| NH₂ (on C2) | ~6.12 | s |

| Aromatic-H | 7.59-7.94 | m |

| Purine-H (C8-H) | ~8.17 | s |

| NH (hydrazinyl) | ~8.72 | s |

| NH₂ (hydrazinyl) | ~4.65 | s |

Note: Data is based on analogous structures and serves as an illustrative example.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the various functional groups present in a molecule. The IR spectrum of 2-Amino-8-hydrazinyl-1H-purin-6(7H)-one would be expected to display characteristic absorption bands.

Key vibrational frequencies would include N-H stretching vibrations for the primary amino group and the hydrazinyl moiety, typically observed in the range of 3200-3500 cm⁻¹. The C=O stretching of the purin-6-one carbonyl group would likely appear as a strong absorption band around 1640-1670 cm⁻¹. Additionally, C=N and C=C stretching vibrations from the purine ring system would be visible in the 1500-1650 cm⁻¹ region. The presence of the hydrazinyl group would be further confirmed by N-H bending vibrations.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amino & Hydrazinyl) | 3200-3500 | Medium-Strong |

| C=O Stretch (Amide) | 1640-1670 | Strong |

| C=N/C=C Stretch (Purine Ring) | 1500-1650 | Medium |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is crucial for determining the molecular weight of the compound and for obtaining information about its structural components through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition.

In mass spectra of related hydrazinyl-purine compounds, the molecular ion peak (M+) is typically observed, confirming the molecular weight. The fragmentation pattern can provide valuable structural information. For example, the loss of the hydrazinyl group or fragments of the purine ring can be observed, aiding in the structural confirmation.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula. This comparison is essential for verifying the purity and the empirical formula of the synthesized compound. For C₅H₇N₇O, the expected elemental composition would be a key parameter for validation.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are vital for assessing the purity of the target compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to qualitatively monitor reactions and check the purity of fractions. The retention factor (Rf) value is a characteristic property of the compound in a given solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. A pure sample of this compound would ideally show a single sharp peak under specific chromatographic conditions (e.g., column type, mobile phase composition, and flow rate). HPLC is also instrumental in determining the percentage purity of the final product.

Lack of Publicly Available Research Data Precludes a Detailed Theoretical and Computational Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in the theoretical and computational investigation of the chemical compound this compound. Despite targeted searches for quantum chemical calculations, molecular modeling simulations, and structure-activity relationship (SAR) analyses, no specific research findings for this particular molecule could be identified.

Consequently, it is not possible to provide a detailed article on the electronic structure, bond topological properties, molecular docking studies, molecular dynamics simulations, or computational SAR analysis of this compound as requested. The body of public scientific knowledge does not appear to contain the necessary data to elaborate on these specific areas for this compound.

While research exists for other purine derivatives, the unique structural features imparted by the hydrazinyl group at the 8th position of the purine core of this compound would necessitate dedicated computational studies to generate the specific data required for the outlined article. Such studies would be essential to understand its quantum mechanical properties, potential interactions with biological targets, and the relationship between its structure and activity.

Without access to peer-reviewed research articles or databases containing this specific information, any attempt to generate the requested content would be speculative and would not meet the standards of scientific accuracy. Further empirical and computational research is required to elucidate the theoretical profile of this compound.

Theoretical and Computational Investigations of 2 Amino 8 Hydrazinyl 1h Purin 6 7h One

Prediction of Molecular Interactions with Biomolecules and Enzyme Inhibition

Computational studies serve as a powerful tool to predict the interactions of small molecules like 2-Amino-8-hydrazinyl-1H-purin-6(7H)-one with biological macromolecules, offering insights into their potential therapeutic effects. While direct computational analysis of this specific compound is not extensively documented in publicly available research, predictions can be extrapolated from studies on structurally similar purine (B94841) analogs, particularly substituted guanines. These investigations provide a framework for understanding how the unique structural features of this compound might govern its binding to biomolecules, such as enzymes, and its potential as an enzyme inhibitor.

Molecular docking simulations are a primary method for predicting these interactions. For purine analogs, docking studies have revealed that the purine core often serves as a scaffold that fits into the binding sites of various enzymes. The substituents on the purine ring then form specific interactions with amino acid residues, dictating the compound's affinity and selectivity. In the case of this compound, the amino group at the 2-position and the oxo group at the 6-position are analogous to guanine (B1146940), suggesting it could interact with guanine-binding proteins or enzymes that recognize purine structures.

The hydrazinyl group at the 8-position is a key feature that would likely influence its binding profile. This group can act as both a hydrogen bond donor and acceptor, potentially forming strong interactions with polar residues in an enzyme's active site. Computational analyses of other 8-substituted purine derivatives have shown that substituents at this position can significantly modulate biological activity. For instance, in studies of kinase inhibitors, substituents at the 8-position of the purine ring often project into solvent-exposed regions or specific sub-pockets of the ATP-binding site, contributing to both potency and selectivity.

Furthermore, Density Functional Theory (DFT) calculations on similar purine analogs have been used to understand their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These properties are crucial for predicting the reactivity and the nature of non-covalent interactions, including π-π stacking and hydrogen bonds, which are vital for molecular recognition by biomolecules. The introduction of the electron-donating hydrazinyl group at the C8 position would be expected to alter the electron distribution of the purine ring system, thereby influencing its interaction with target proteins.

Based on these principles, the predicted molecular interactions for this compound with a hypothetical enzyme active site are summarized in the table below.

| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

| Purine Core | π-π stacking, van der Waals | Aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) |

| 2-Amino Group | Hydrogen bond donor | Aspartate, Glutamate, Serine |

| 6-Oxo Group | Hydrogen bond acceptor | Lysine, Arginine, Asparagine |

| 8-Hydrazinyl Group | Hydrogen bond donor/acceptor | Serine, Threonine, Aspartate, Glutamate |

| N7-H | Hydrogen bond donor | Main chain carbonyls |

These predicted interactions suggest that this compound has the potential to act as an enzyme inhibitor. Many enzymes, particularly kinases and polymerases, have binding sites that accommodate purine structures. The specific substitution pattern of this compound could lead to potent and selective inhibition of such enzymes. For example, structure-activity relationship (SAR) studies on N2-substituted guanines have demonstrated that modifications at this position can lead to potent inhibition of viral thymidine kinases without affecting the host cell enzyme. nih.gov This highlights the importance of specific substitutions in determining inhibitory activity and selectivity.

Pharmacophore Modeling for Purine-Based Compounds

Pharmacophore modeling is a crucial computational technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. For purine-based compounds, which are known to interact with a wide range of biological targets, pharmacophore models are instrumental in designing novel and selective inhibitors.

A pharmacophore model for a purine-based inhibitor typically includes several key features:

Hydrogen Bond Donors (HBD): These are crucial for interactions with specific amino acid residues in the target protein. In this compound, the amino group, the hydrazinyl group, and the N1/N7 protons of the purine ring can act as HBDs.

Hydrogen Bond Acceptors (HBA): The nitrogen atoms in the purine ring and the oxygen of the carbonyl group are potential HBAs. The hydrazinyl group can also act as an HBA.

Aromatic Rings (AR): The purine ring itself provides an aromatic feature that can engage in π-π stacking interactions with aromatic amino acid residues in the binding pocket.

Hydrophobic Features (HY): While the primary structure of this compound is largely polar, hydrophobic interactions can still play a role in binding, particularly with nonpolar residues.

Pharmacophore models for purine-based compounds are often developed based on known active ligands or the structure of the target protein's binding site. For instance, in the development of kinase inhibitors, pharmacophore models are frequently derived from the binding mode of ATP, the natural substrate. nih.gov These models typically feature a hydrogen bond acceptor corresponding to the N1 of adenine, a hydrogen bond donor corresponding to the 6-amino group of adenine, and another acceptor for the N3 position, along with the aromatic nature of the purine ring.

For this compound, a hypothetical pharmacophore model could be constructed based on its potential to inhibit a purine-binding enzyme. The key pharmacophoric features would likely include:

A hydrogen bond donor feature from the 2-amino group.

A hydrogen bond acceptor feature from the 6-oxo group.

A hydrogen bond donor/acceptor feature from the 8-hydrazinyl group.

An aromatic feature from the purine ring.

The spatial arrangement of these features would be critical for its biological activity. Computational studies on substituted purines have been used to generate pharmacophore models to identify the structural requirements for enzyme inhibition. nih.gov For example, a pharmacophore model for p90 ribosomal S6 protein kinase-2 (RSK2) inhibitors based on substituted purines identified common features that could inform the design of more potent molecules. nih.gov Similarly, a pharmacophore model for Stat3 inhibitors identified 2,6,9-trisubstituted purine scaffolds as a promising structural skeleton. acs.org

The table below outlines a potential pharmacophore model for this compound, highlighting the key features that could be important for its interaction with a biological target.

| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Role in Binding |

| Hydrogen Bond Donor | 2-Amino Group | Interaction with acidic residues or backbone carbonyls |

| Hydrogen Bond Acceptor | 6-Oxo Group | Interaction with basic or polar residues |

| Hydrogen Bond Donor/Acceptor | 8-Hydrazinyl Group | Formation of key interactions in specific binding pockets |

| Aromatic Ring | Purine Core | π-π stacking with aromatic residues |

The development and validation of such a pharmacophore model would be a critical step in the rational design of novel inhibitors based on the this compound scaffold. This approach allows for the virtual screening of large compound libraries to identify new molecules with similar pharmacophoric features and potentially improved biological activity.

Broader Academic Research Perspectives on Hydrazinyl Purines

Role of Purine (B94841) Analogs in Chemical Biology Tool Development

Purine analogs, synthetic molecules that mimic the structure of natural purines, have become indispensable tools in the field of chemical biology. Their ability to interact with the cellular machinery that recognizes and processes natural purines allows them to serve as probes and modulators of a wide range of biological processes. The development of these tools has been instrumental in dissecting complex signaling pathways, identifying novel drug targets, and understanding the mechanisms of enzyme function.

One of the key applications of purine analogs is in the development of chemical probes to study the function of purine-binding proteins, such as kinases, G-protein-coupled receptors (GPCRs), and metabolic enzymes. By modifying the purine scaffold with various functional groups, researchers can create analogs with tailored properties, such as fluorescent tags for imaging, photoaffinity labels for target identification, or reactive groups for covalent inhibition. These probes have been crucial in mapping the purinergic signaling network and have led to the discovery of new therapeutic targets.

While specific research on the role of 2-Amino-8-hydrazinyl-1H-purin-6(7H)-one as a chemical biology tool is not extensively documented, the presence of the hydrazinyl group at the C8 position offers intriguing possibilities. The nucleophilic nature of the hydrazinyl moiety makes it a versatile handle for chemical modifications. For instance, it can be readily derivatized with fluorophores, biotin, or other reporter tags, enabling the synthesis of probes for fluorescence microscopy, flow cytometry, and affinity purification experiments. Furthermore, the hydrazinyl group can participate in click chemistry reactions, providing an efficient and specific method for labeling biomolecules in complex biological systems.

The development of purine analogs as chemical biology tools is a dynamic field that continues to evolve. The unique chemical properties of the hydrazinyl group in compounds like this compound present exciting opportunities for the design of novel probes with enhanced specificity and functionality. Future research in this area will likely focus on the development of "smart" probes that can be activated by specific cellular events, allowing for the real-time monitoring of biological processes with unprecedented spatial and temporal resolution.

Strategies for Library Synthesis and High-Throughput Screening in Purine Chemistry

The discovery of novel purine-based therapeutics and chemical probes has been greatly accelerated by the advent of combinatorial chemistry and high-throughput screening (HTS). These powerful technologies allow for the rapid synthesis and evaluation of large, diverse libraries of purine analogs, dramatically increasing the efficiency of the drug discovery process.

Several strategies have been developed for the synthesis of purine libraries, each with its own advantages and limitations. One common approach is parallel synthesis, where individual compounds are synthesized in separate reaction vessels, allowing for precise control over the structure of each library member. This method is well-suited for the generation of focused libraries designed to explore the structure-activity relationships (SAR) of a particular purine scaffold. Another powerful technique is diversity-oriented synthesis, which aims to create libraries of structurally complex and diverse molecules by employing a series of branching and cyclization reactions. This approach is particularly useful for the discovery of novel scaffolds with unique biological activities.

The purine core, with its multiple sites for chemical modification, is an ideal scaffold for combinatorial library synthesis. The C2, C6, C8, and N9 positions can all be functionalized with a wide variety of substituents, leading to an enormous number of possible analogs. For hydrazinyl purines, such as this compound, the hydrazinyl group provides an additional point of diversification. It can be readily condensed with aldehydes and ketones to form hydrazones, or acylated with carboxylic acids and their derivatives to generate a wide range of N-acylhydrazides.

Once a purine library has been synthesized, it can be screened against a variety of biological targets using HTS. HTS assays are typically performed in a multi-well plate format, allowing for the simultaneous testing of thousands of compounds. A wide range of assay formats can be employed, including biochemical assays that measure the activity of a purified enzyme or receptor, and cell-based assays that assess the effect of the compounds on a specific cellular process. The data generated from HTS campaigns can be used to identify "hits," compounds that exhibit the desired biological activity. These hits can then be further optimized through medicinal chemistry to improve their potency, selectivity, and pharmacokinetic properties.

The integration of library synthesis and HTS has become a cornerstone of modern drug discovery. researchgate.net For purine chemistry, these strategies have led to the identification of numerous potent and selective inhibitors of a wide range of biological targets, including kinases, polymerases, and phosphodiesterases. The continued development of novel synthetic methodologies and screening technologies will undoubtedly lead to the discovery of even more effective purine-based therapeutics in the future.

Interdisciplinary Research Integrating Synthesis, Computational Chemistry, and Biological Evaluation

The development of novel purine derivatives with therapeutic potential is a complex process that requires a multidisciplinary approach. The integration of synthetic chemistry, computational chemistry, and biological evaluation has emerged as a powerful strategy for accelerating the discovery and optimization of new drug candidates. This interdisciplinary approach allows for a more rational and efficient exploration of the vast chemical space of purine analogs.

Synthetic chemistry forms the foundation of this integrated approach, providing the tools and methodologies to construct novel purine scaffolds and introduce chemical diversity. The synthesis of compounds like this compound and its derivatives allows for the systematic exploration of structure-activity relationships. The hydrazinyl group, in particular, serves as a versatile synthetic handle for creating a wide array of derivatives with diverse physicochemical properties.

Computational chemistry plays a crucial role in guiding the design and prioritization of synthetic targets. Molecular modeling techniques, such as docking and molecular dynamics simulations, can be used to predict how purine analogs will bind to their biological targets. nih.gov These computational studies can provide valuable insights into the key interactions that govern binding affinity and selectivity, helping to rationalize experimental observations and guide the design of more potent and specific inhibitors. For hydrazinyl purines, computational methods can be used to explore the conformational preferences of the hydrazinyl group and its derivatives, and to predict how these modifications will affect binding to the target protein.

Biological evaluation is the ultimate test of the therapeutic potential of a new purine derivative. A wide range of in vitro and in vivo assays are used to assess the potency, selectivity, and efficacy of the synthesized compounds. For example, enzyme inhibition assays can be used to determine the IC50 values of the compounds against their target protein, while cell-based assays can be used to assess their effects on cell proliferation, apoptosis, or other cellular processes. The data from these biological assays provide crucial feedback to the synthetic and computational chemists, allowing for an iterative process of design, synthesis, and testing.

A notable example of this interdisciplinary approach is the development of purine-hydrazone scaffolds as potential dual inhibitors of EGFR and HER2, two key targets in cancer therapy. mdpi.comnih.gov In these studies, computational docking was used to guide the design of a series of purine-hydrazone derivatives. The synthesized compounds were then evaluated for their cytotoxic activity against a panel of cancer cell lines. This integrated approach led to the identification of several potent and selective inhibitors with promising anticancer activity.

The synergy between synthesis, computational chemistry, and biological evaluation is essential for the successful development of new purine-based drugs. By working together, researchers in these different disciplines can more effectively navigate the complex challenges of drug discovery and bring new and innovative therapies to patients.

Future Directions in Purine Derivative Research and Scaffold Exploration

The field of purine derivative research is poised for significant advancements, driven by a deeper understanding of the biological roles of purinergic signaling and the development of innovative chemical technologies. Future research will likely focus on several key areas, including the exploration of novel purine scaffolds, the development of more selective and potent inhibitors, and the application of purine derivatives to new therapeutic areas.

One of the most exciting future directions is the exploration of novel purine scaffolds beyond the traditional adenine and guanine (B1146940) templates. The synthesis and evaluation of purine isomers, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-d]pyrimidines, have already yielded promising results. researchgate.net The exploration of hydrazinyl purines, including derivatives of this compound, represents another promising avenue for scaffold diversification. The unique electronic and steric properties of the hydrazinyl group could lead to the discovery of compounds with novel binding modes and improved pharmacological profiles.

Another key area of future research will be the development of more selective inhibitors of specific purine-binding proteins. Many purine-binding proteins share a conserved ATP-binding site, which can make it challenging to develop selective inhibitors. However, by targeting less conserved regions of the protein, such as allosteric sites or substrate-binding pockets, it may be possible to achieve greater selectivity. The integration of structural biology, computational chemistry, and medicinal chemistry will be crucial for the rational design of these next-generation inhibitors.

The therapeutic applications of purine derivatives are also expected to expand beyond their traditional roles in cancer and virology. There is growing interest in the development of purine-based drugs for the treatment of a wide range of other diseases, including neurodegenerative disorders, inflammatory diseases, and metabolic disorders. eurekaselect.comnih.gov For example, antagonists of adenosine (B11128) receptors are being investigated for the treatment of Parkinson's disease, while inhibitors of xanthine oxidase are used to treat gout. nih.gov

The future of purine derivative research will also be shaped by the development of new technologies, such as artificial intelligence and machine learning. These technologies have the potential to revolutionize the drug discovery process by enabling the rapid analysis of large datasets, the prediction of compound properties, and the de novo design of novel molecules.

Q & A

Q. Optimization Strategies :

- Temperature Control : Reactions at 60–80°C improve hydrazine reactivity while minimizing decomposition .

- Catalysts : Additives like triethylamine enhance nucleophilicity of hydrazine .

- Solvent Selection : Polar aprotic solvents (DMF) increase reaction rates but may require post-reaction dialysis .

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Reaction Time | 12–24 hours | Prolonged time increases substitution efficiency |

| Hydrazine Equiv | 2.0–3.0 equivalents | Excess improves conversion but complicates purification |

| Temperature | 60–80°C | Higher temps reduce side products |

Basic Question: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., hydrazinyl proton signals at δ 6.5–7.5 ppm) .

- HPLC-MS : Quantify purity (>95%) and detect byproducts using reverse-phase C18 columns (acetonitrile/water mobile phase) .

- X-ray Crystallography : Resolves tautomeric forms of the purine ring, critical for understanding reactivity .

Q. Example Workflow :

Initial Purity Check : TLC (silica, ethyl acetate/methanol 9:1).

Structural Confirmation : H NMR (DMSO-d6, 400 MHz) identifies NH and hydrazinyl protons .

Mass Spec Validation : ESI-MS in positive ion mode confirms [M+H] .

Advanced Question: How can contradictory biological activity data for this compound be resolved?

Methodological Answer:

Contradictions in IC values or target selectivity often arise from:

Q. Resolution Strategies :

Replicate Studies : Use standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) .

Stability Testing : Pre-incubate compound in assay buffer (pH 7.4, 37°C) and quantify via HPLC .

Target Validation : Employ CRISPR knockouts to confirm on-target effects vs. off-target interactions .

Advanced Question: What computational tools predict the binding mode of this compound to kinase targets?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets .

MD Simulations : GROMACS or AMBER assess binding stability (20–50 ns runs) .

QSAR Modeling : Correlate substituent effects (e.g., hydrazinyl vs. methylamino) with activity .

Case Study :

For analog 7-cyclopentyl-9-phenylpyrido-triazolo-pyrimidinone, docking revealed hydrogen bonds with kinase hinge regions .

Advanced Question: How does the hydrazinyl group influence stability under physiological conditions?

Methodological Answer:

The hydrazinyl moiety enhances nucleophilicity but increases susceptibility to oxidation:

Q. Experimental Design :

Advanced Question: How to design comparative studies with structural analogs to assess SAR?

Methodological Answer:

Select Analogs : Compare with methylamino (), benzyl (), or phenyl derivatives ().

Key Assays :

- Enzyme Inhibition : Kinase assays (e.g., EGFR, Abl1) .

- Cellular Uptake : Radiolabeled compound tracking .

Q. Example SAR Table :

| Compound | Substituent | IC (EGFR) | LogP |

|---|---|---|---|

| 2-Amino-8-hydrazinyl-... | Hydrazinyl | 0.45 µM | -0.2 |

| 2-(Methylamino)-... | Methylamino | 1.2 µM | 0.8 |

| 7-Benzyl derivative | Benzyl | 3.8 µM | 1.5 |

Advanced Question: What strategies mitigate low solubility in aqueous assays?

Methodological Answer:

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes .

- Prodrug Design : Introduce phosphate esters at the 6-position for enhanced hydrophilicity .

- Nanoformulation : Encapsulate in PEGylated liposomes (size < 200 nm) .

Validation : Dynamic Light Scattering (DLS) confirms particle size; dialysis evaluates release kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.